Fmoc-NH-PEG6-CH2COOH
CAS No.: 437655-96-4
Cat. No.: VC0528282
Molecular Formula: C29H39NO10
Molecular Weight: 561.63
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 437655-96-4 |
---|---|
Molecular Formula | C29H39NO10 |
Molecular Weight | 561.63 |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32) |
Standard InChI Key | HANLHKUCDRJGKX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Fmoc-NH-PEG6-CH2COOH is identified by the CAS number 437655-96-4, with a molecular formula of C29H39NO10 and a molecular weight of 561.62 g/mol . This compound is also recognized through several synonyms, including "1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22-heptaoxa-4-azatetracosan-24-oic acid" and "20-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,6,9,12,15,18-hexaoxaicosanoic acid" .
Structural Composition
The molecular architecture of Fmoc-NH-PEG6-CH2COOH features two key functional regions: an N-terminal Fmoc-protected amine and a C-terminal carboxylic acid group, connected by a hexaethylene glycol (PEG6) spacer . The IUPAC name, 2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, reflects this complex structure . The Fmoc protecting group, consisting of a fluorene ring system, provides temporary protection for the amino terminus during synthetic procedures .
Physical and Chemical Properties
The compound features a unique combination of properties derived from its structural elements:
Property | Value/Description |
---|---|
Molecular Formula | C29H39NO10 |
Molecular Weight | 561.62 g/mol |
Physical State | Solid (powder) |
Functional Groups | Fmoc-protected amine, terminal carboxylic acid |
Solubility | Enhanced aqueous solubility due to PEG chain |
SMILES Notation | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O |
The PEG6 spacer incorporated into the structure significantly enhances the compound's hydrophilicity and aqueous solubility, making it valuable for applications requiring compatibility with biological systems .
Reactivity and Chemical Behavior
Fmoc Deprotection Mechanism
The Fmoc protecting group in Fmoc-NH-PEG6-CH2COOH can be selectively removed under basic conditions (typically using piperidine or other secondary amines), revealing a free primary amine that becomes available for subsequent coupling reactions . This orthogonal protection strategy is particularly valuable in multistep synthetic procedures where selective deprotection is required.
Carboxylic Acid Reactivity
The terminal carboxylic acid group readily participates in amide bond formation with primary and secondary amines under standard peptide coupling conditions using activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . This reactivity pattern enables the compound to serve as a versatile linker in bioconjugation chemistry.
Applications in Pharmaceutical Research
Role in Antibody-Drug Conjugates (ADCs)
Fmoc-NH-PEG6-CH2COOH serves as a crucial linker in the synthesis of antibody-drug conjugates (ADCs), representing a significant application in targeted cancer therapy development . ADCs comprise three essential components: a monoclonal antibody that targets specific cancer cells, a cytotoxic payload that induces cell death, and a linker that connects these components while maintaining stability in circulation but allowing payload release at the target site .
The compound functions primarily as a cleavable linker in ADC design, facilitating the controlled release of cytotoxic payloads within target cells . The PEG6 component provides several advantages in this context:
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Enhanced aqueous solubility of the resulting ADC
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Improved pharmacokinetic properties
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Reduced immunogenicity
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Increased stability in circulation
Application in PROTAC Development
Another significant application of Fmoc-NH-PEG6-CH2COOH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to targeted protein degradation, consisting of:
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A ligand that binds to the target protein
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A linker connecting the two ligands (where Fmoc-NH-PEG6-CH2COOH serves a critical role)
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A ligand that recruits an E3 ubiquitin ligase
The compound functions as a PEG-based linker that connects these two ligand components, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PEG6 spacer provides optimal distance and flexibility between the ligands, allowing them to simultaneously engage with their respective targets and promote protein degradation.
Bioconjugation Applications
Beyond ADCs and PROTACs, Fmoc-NH-PEG6-CH2COOH finds application in various bioconjugation strategies. The compound's dual functionality (protected amine and carboxylic acid) makes it suitable for creating:
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Bifunctional integrin-binding peptides with defined spacer lengths for non-viral gene delivery
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PEGylated therapeutic proteins with improved pharmacokinetic profiles
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Complex molecular architectures requiring precise spatial arrangement of components
Form | Storage Temperature | Shelf Life |
---|---|---|
Powder | -20°C | 3 years |
Solution | -80°C | 1 year |
To preserve compound integrity, it is recommended to avoid repeated freeze-thaw cycles of solutions by preparing and storing aliquots of working solutions .
Shipping Considerations
The compound is typically shipped in one of two ways:
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With blue ice/cold pack for evaluation sample solutions and upon special request
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At ambient temperature for standard quantities and preparations
Solution Preparation Guidelines
Stock Solution Preparation
For research applications, stock solutions of Fmoc-NH-PEG6-CH2COOH can be prepared according to the following volumes:
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.7806 mL | 8.9028 mL | 17.8056 mL |
5 mM | 0.3561 mL | 1.7806 mL | 3.5611 mL |
10 mM | 0.1781 mL | 0.8903 mL | 1.7806 mL |
Sample solutions are typically provided at 25 µL volume with 10 mM concentration for initial testing purposes .
Solubility Enhancement Techniques
To improve dissolution when preparing solutions, researchers should consider the following techniques:
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Heating the container to 37°C
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Utilizing ultrasonic bath sonication for a brief period
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Selecting appropriate solvents based on the compound's solubility profile
Current Research Applications and Future Directions
Current Research Focus
The versatility of Fmoc-NH-PEG6-CH2COOH has positioned it as a valuable tool in several cutting-edge research areas:
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Development of next-generation ADCs with improved therapeutic indices
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Design of PROTAC molecules targeting previously "undruggable" proteins
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Creation of bifunctional molecules for targeted drug delivery
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Synthesis of complex bioconjugates with precisely controlled spatial arrangements
Future Prospects
As targeted therapeutics continue to evolve, Fmoc-NH-PEG6-CH2COOH is likely to remain an important component in bioconjugation chemistry. Future applications may include:
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Integration into novel drug delivery systems requiring controlled release mechanisms
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Application in the development of multi-specific therapeutic agents
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Utilization in emerging modalities such as immune cell engagers and targeted protein degraders
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Incorporation into bioorthogonal chemistry approaches for in vivo applications
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